2-(2-Amino-3-ethylphenyl)ethanol
Overview
Description
2-(2-Amino-3-ethylphenyl)ethanol is an organic compound with the molecular formula C10H15NO It is a derivative of phenylethanol, where the phenyl ring is substituted with an amino group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-ethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(2-Nitro-3-ethylphenyl)ethanol, using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the nitro compound is reduced in a reactor equipped with a catalyst bed. This method allows for efficient production with high yields and purity. The reaction conditions are optimized to ensure the complete conversion of the nitro compound to the amino compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3-ethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Amino-3-ethylphenyl)acetone or 2-(2-Amino-3-ethylphenyl)acetaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Amino-3-ethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-ethylphenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including oxidation and reduction processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-3-methylphenyl)ethanol: Similar structure but with a methyl group instead of an ethyl group.
2-(2-Amino-3-propylphenyl)ethanol: Similar structure but with a propyl group instead of an ethyl group.
2-(2-Amino-3-isopropylphenyl)ethanol: Similar structure but with an isopropyl group instead of an ethyl group
Uniqueness
2-(2-Amino-3-ethylphenyl)ethanol is unique due to the presence of both an amino group and an ethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-amino-3-ethylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-8-4-3-5-9(6-7-12)10(8)11/h3-5,12H,2,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVHIWCJULBLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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